molecular formula C10H9NO B13947935 2-[(Prop-2-yn-1-yl)amino]benzaldehyde CAS No. 280113-69-1

2-[(Prop-2-yn-1-yl)amino]benzaldehyde

Cat. No.: B13947935
CAS No.: 280113-69-1
M. Wt: 159.18 g/mol
InChI Key: OFHFQEKDCUJKBN-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)amino]benzaldehyde is an organic compound with the molecular formula C10H9NO It is characterized by the presence of a benzaldehyde group substituted with a prop-2-yn-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with propargyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzaldehyde attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)amino]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-2-yn-1-ylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-[(Prop-2-yn-1-yl)amino]benzoic acid.

    Reduction: 2-[(Prop-2-yn-1-yl)amino]benzyl alcohol.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2-[(Prop-2-yn-1-yl)amino]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-yn-1-ylamino group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an oxygen atom instead of an amino group.

    2-[(Prop-2-yn-1-yl)benzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.

Uniqueness

2-[(Prop-2-yn-1-yl)amino]benzaldehyde is unique due to the presence of both an aldehyde group and a prop-2-yn-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .

Properties

CAS No.

280113-69-1

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(prop-2-ynylamino)benzaldehyde

InChI

InChI=1S/C10H9NO/c1-2-7-11-10-6-4-3-5-9(10)8-12/h1,3-6,8,11H,7H2

InChI Key

OFHFQEKDCUJKBN-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=CC=C1C=O

Origin of Product

United States

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